2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
- Chemical Interaction Studies : Zinchenko et al. (2018) explored the interactions between 4,6-dichloropyrimidine-5-carbaldehyde and glycine esters, leading to derivatives of pyrrolo[2,3-d]pyrimidine, a closely related compound to 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride. These derivatives were analyzed through NMR spectroscopy, chromatography mass-spectrometry, and elemental analysis, suggesting potential applications in synthesizing biologically active compounds (Zinchenko et al., 2018).
Biological Activity and Applications
Inhibitory Activity on Xanthine Oxidase : Seela et al. (1984) synthesized N-methyl isomers of pyrrolo[2,3-d]pyrimidines and discovered their role as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism. This implies potential therapeutic applications in diseases related to purine metabolism (Seela et al., 1984).
Anticancer and Antimicrobial Activities : Quijano et al. (1990) examined the anticancer and antimicrobial activities of pyrrolo[2,3‐d]pyrimidines, indicating the potential use of these compounds in developing new treatments for cancer and infections (Quijano et al., 1990).
Antiviral Activity : Gupta et al. (1989) studied the antiviral activity of 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine nucleosides, related to the compounds , showing promising results against human cytomegalovirus and herpes simplex virus (Gupta et al., 1989).
GPR119 Agonists for Diabetes Treatment : Katamreddy et al. (2012) discovered 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines as GPR119 agonists, a receptor involved in glucose homeostasis. This suggests their potential use in the treatment of type 2 diabetes (Katamreddy et al., 2012).
Mechanism of Action
Target of Action
Similar compounds, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that similar compounds can interact with their targets to induce various biological effects .
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been shown to induce various biological effects, suggesting that they may have multiple cellular and molecular targets .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Future Directions
Properties
IUPAC Name |
2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c1-5-9-3-6-2-8-4-7(6)10-5;/h3,8H,2,4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMXWZQUZCKFPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CNCC2=N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856657 | |
Record name | 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
424819-90-9 | |
Record name | 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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